![molecular formula C9H9N3O3 B1276616 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957484-18-3](/img/structure/B1276616.png)
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
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Overview
Description
“3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid” is a chemical compound with the empirical formula C9H9N3O3 . It has a molecular weight of 207.19 . This compound is sold in solid form .
Molecular Structure Analysis
The molecular structure of “3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid” can be represented by the SMILES string Cc1c(cnn1C)-c2cc(no2)C(O)=O
. The InChI key for this compound is NYHSVIQOOWQYNS-UHFFFAOYSA-N
.
Scientific Research Applications
- Researchers have explored the antimicrobial effects of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. It may exhibit inhibitory activity against bacteria, fungi, or other microorganisms. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
- The compound’s isoxazole moiety suggests possible anti-inflammatory properties. Investigating its impact on inflammatory pathways, cytokine production, and immune responses could provide valuable insights for drug development .
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid has been used in proteomics studies. Researchers employ it to investigate protein interactions, post-translational modifications, and cellular signaling pathways .
- Pyrazole-bearing compounds, including those with similar structural features, have demonstrated potent antileishmanial and antimalarial activities . Researchers might explore whether 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid exhibits similar effects against these parasitic diseases.
Antimicrobial Properties
Anti-Inflammatory Activity
Proteomics Research
Leishmaniasis and Malaria Research
Safety and Hazards
properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNBPGQHKIMQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424515 |
Source
|
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
CAS RN |
957484-18-3 |
Source
|
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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